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Compound of Interest

Compound Name: Cdk7-IN-14

Cat. No.: B15143172

A comprehensive analysis of the selective CDK7 inhibitor, Cdk7-IN-14, is currently limited by
the public availability of detailed experimental data. This technical guide serves to consolidate
the existing information on Cdk7-IN-14 and outlines the significant gaps in publicly accessible
research required for a complete understanding of its therapeutic potential.

Cdk7-IN-14 has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase
7 (CDK?7). Information available from chemical suppliers indicates that this compound
originates from the Chinese patent CN114249712A, where it is referred to as compound 3. It is
classified as a pyrimidinyl derivative with the CAS number 2765676-49-9 and a molecular
weight of 476.43 g/mol .

Despite its availability for research purposes, a thorough review of scientific literature and
public patent databases did not yield specific, peer-reviewed studies detailing the biological
and pharmacological properties of Cdk7-IN-14. Key experimental data, including its kinase
selectivity profile, cellular activity, and in vivo efficacy, remain within the confines of the initial
patent filing, for which a detailed public translation with experimental specifics is not readily
accessible.

Core Data Summary (Based on Available
Information)

Due to the absence of published research, a comprehensive summary of quantitative data is
not possible at this time. The following table represents the type of data that would be essential
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for a thorough evaluation of Cdk7-IN-14.

Data Point Cdk7-IN-14 Reference
Target CDK7 (1121314115161 71
Chemical Class Pyrimidinyl derivative [L1211311411511611 7]
Molecular Formula C22H24F3N60OP [5]

Molecular Weight 476.43 [1][4]

CAS Number 2765676-49-9 [2]

IC50 (CDK?7) Data not publicly available

Kinase Selectivity Data not publicly available

Cellular Potency Data not publicly available

Signaling Pathways and Experimental Workflows

The dual roles of CDK7 in regulating the cell cycle and transcription make it a compelling target
in oncology.[6] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and
activates other CDKs, such as CDK1, CDK2, CDK4, and CDKG6, thereby driving cell cycle
progression.[6] Additionally, as a component of the general transcription factor TFIIH, CDK7
phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of
transcription.[6] Inhibition of CDK7 is therefore expected to induce cell cycle arrest and
suppress the transcription of key oncogenes.

A logical experimental workflow to characterize a hovel CDK7 inhibitor like Cdk7-IN-14 would
involve a series of in vitro and in vivo studies.
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é In Vitro Evaluation
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GICSO determination for CDK7D Figure 1. A standard workflow for the preclinical evaluation of a novel CDK7 inhibitor.
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Figure 1. A standard workflow for the preclinical evaluation of a novel CDK?7 inhibitor.
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The signaling pathway affected by CDK?7 inhibition is central to cell proliferation and survival.

Cdk7-IN-14 Figure 2. The dual mechanism of action of CDK?7 inhibition leading to apoptosis.
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Figure 2. The dual mechanism of action of CDK7 inhibition leading to apoptosis.

Conclusion and Future Directions

Cdk7-IN-14 is a recognized potent inhibitor of CDK7, yet it remains an enigmatic compound
due to the lack of publicly available, peer-reviewed data. To fully assess its potential as a
therapeutic agent, detailed studies are required to elucidate its biochemical and cellular activity,
selectivity, mechanism of action, and in vivo efficacy and safety.

For researchers in the field of drug discovery and development, Cdk7-IN-14 represents an
opportunity for further investigation. The synthesis and independent evaluation of this
compound according to established experimental protocols would be a critical step in
determining its true value as a selective CDK?7 inhibitor. Until such data becomes publicly
accessible, a comprehensive technical guide on Cdk7-IN-14 cannot be fully realized.
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Alternative Well-Characterized CDK7 Inhibitors:

For a comprehensive understanding of selective CDK?7 inhibition, researchers are encouraged
to review the extensive literature on well-documented inhibitors such as THZ1 and YKL-5-124.
These compounds have been instrumental in validating CDK7 as a therapeutic target and their
properties have been extensively characterized in numerous publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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